The synthesis of eprinomectin involves several steps starting from abamectin. The primary method includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of eprinomectin. The final product typically contains a mixture of about 90% eprinomectin B1a and 10% eprinomectin B1b .
Eprinomectin has a complex molecular structure characterized by multiple chiral centers. The structural formulas for its components are as follows:
Both components differ by a single methylene group at carbon 26 .
The structural representation highlights several functional groups, including lactones and amines, which are critical for its biological activity. The three-dimensional conformation plays an essential role in its interaction with biological targets.
Eprinomectin undergoes various chemical reactions during its synthesis and metabolism:
The stability of eprinomectin in different environments is crucial for its efficacy as a veterinary drug. Its interactions with soil components can affect its bioavailability and ecological impact.
Eprinomectin acts primarily by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding enhances chloride ion permeability, leading to hyperpolarization of the cell membrane, paralysis, and eventual death of the parasite . Additionally, it may interact with gamma-aminobutyric acid receptors, further contributing to its antiparasitic effects.
The onset of action is typically within 24 hours post-administration, with an elimination half-life ranging from 8 to 36 days depending on the route of administration . The compound is primarily excreted through feces.
Relevant analyses indicate that eprinomectin has low volatility and stability under standard storage conditions.
Eprinomectin is predominantly used in veterinary medicine as an endectocide for livestock. Its applications include:
Research continues into optimizing its formulations for better efficacy and environmental safety while minimizing potential residues in animal products intended for human consumption .
The avermectin family originated from the soil actinomycete Streptomyces avermitilis (later reclassified as Streptomyces avermectinius) isolated in Shizuoka, Japan, in 1978 [1] [4]. These 16-membered macrocyclic lactones revolutionized parasitology due to their potent anthelmintic and insecticidal properties. Natural fermentation yields eight avermectin structures categorized into four major components (A1a, A2a, B1a, B2a) and four minor components (A1b, A2b, B1b, B2b) [1] [4]. Semisynthetic modification of avermectin B1—a mixture of B1a (≥80%) and B1b (≤20%)—generated critical derivatives:
Table 1: Key Avermectin B1-Derived Therapeutics
Compound | Modification Site | Primary Use |
---|---|---|
Ivermectin | C22-C23 hydrogenation | Human onchocerciasis; veterinary |
Doramectin | Cyclohexyl at C25 | Cattle parasites |
Eprinomectin | 4"-epi-acetylamino | Zero milk withdrawal in lactating dairy animals |
Selamectin | Oxime at C5 | Companion animal ectoparasites |
Eprinomectin emerged in the 1990s to address residue limitations in food animals, specifically enabling safe use in dairy cattle without milk discard periods [3] [5] [7]. Component B (B1b) constitutes ≤10% of eprinomectin formulations but contributes significantly to its broad-spectrum efficacy [5].
Eprinomectin Component B (4″-deoxy-4″-epiacetylamino-avermectin B1b) shares the macrocyclic lactone core but differs from Component B1a by a single methylene group at C26 (B1b: isopropyl group vs. B1a: sec-butyl group) [1] [8]. Its classification within the macrocyclic lactones is defined by:
Table 2: Structural Comparison of Eprinomectin Components
Feature | Component B1a | Component B1b |
---|---|---|
C25 Side Chain | sec-butyl | isopropyl |
Molecular Formula | C₅₀H₇₅NO₁₄ | C₄₉H₇₃NO₁₄ |
Relative Abundance | ≥90% in eprinomectin | ≤10% in eprinomectin |
Sugar Modification | 4"-epi-acetylamino | 4"-epi-acetylamino |
Zoonotic diseases (≈61% of human pathogens) impose massive health burdens, with parasitic nematodes causing ≈2.4 billion annual infections globally [2] [6] [9]. Eprinomectin Component B contributes to One Health strategies through:
Table 3: Zoonotic Parasites Targeted by Eprinomectin Component B
Parasite | Disease in Humans | Animal Reservoir | Efficacy Reference |
---|---|---|---|
Strongyloides stercoralis | Strongyloidiasis | Dogs, livestock | [1] [3] |
Ancylostoma caninum | Cutaneous larva migrans | Dogs | [3] [9] |
Trichostrongylus spp. | Gastroenteritis | Ruminants | [7] |
Dicrocoelium dendriticum | Dicrocoeliasis | Ruminants | [1] |
Eprinomectin Component B exemplifies targeted molecular optimization bridging veterinary and human health. Ongoing research focuses on derivatives with enhanced activity against drug-resistant nematodes while retaining negligible food residue profiles [8].
All Compounds Mentioned:Avermectin, Ivermectin, Abamectin, Doramectin, Eprinomectin, Selamectin, Moxidectin, Emamectin
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4